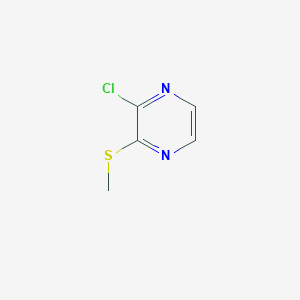

2-Chloro-3-methylthiopyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylsulfanylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSZVVABAUFKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Methylthiopyrazine and Analogues

Direct Synthesis Strategies

Direct synthesis approaches are the most common methods for preparing 2-chloro-3-methylthiopyrazine and its analogues. These strategies typically involve either the introduction of a methylthio group onto a chlorinated pyrazine (B50134) precursor or the chlorination of a methylthiopyrazine.

Nucleophilic Substitution Reactions in Pyrazine Systems

The pyrazine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone for the synthesis of this compound from readily available dichloropyrazines.

The reaction of a dihalogenated pyrazine, such as 2,3-dichloropyrazine (B116531), with a sulfur nucleophile is a primary method for the synthesis of this compound. Thiolate anions, being potent nucleophiles, readily displace one of the halogen atoms on the pyrazine ring. libretexts.org

A representative example of this transformation is the reaction of a dichloropyrazine derivative with a thiol in the presence of a base. For instance, the synthesis of 2-amino-5-chloro-3-formyl-6-(methylthio)pyrazine (B8293088) is achieved by treating 2-amino-5,6-dichloro-3-formylpyrazine with methyl mercaptan and triethylamine (B128534). prepchem.com The triethylamine acts as a base to deprotonate the methyl mercaptan, forming the more nucleophilic thiomethoxide anion, which then attacks the pyrazine ring.

Illustrative Reaction Scheme:

From 2,3-Dichloropyrazine to 2-Chloro-3-(methylthio)pyrazine

The regioselectivity of this reaction, i.e., whether the nucleophile attacks the C2 or C3 position, is a critical consideration. In the case of 2,3-dichloropyrazine, the two positions are electronically similar, and a mixture of products could potentially be formed. However, subtle electronic and steric factors can influence the outcome.

Interactive Data Table: Nucleophilic Substitution on Dichloropyrazines

| Starting Material | Nucleophile | Product | Reference |

| 2-amino-5,6-dichloro-3-formylpyrazine | Methyl mercaptan / Triethylamine | 2-amino-5-chloro-3-formyl-6-(methylthio)pyrazine | prepchem.com |

| 2,3-dichloropyrazine | Lithium dithiane | 6-(1,3-dithian-2-yl)pyrazin-2-yl chloride (via tele-substitution) | wuxiapptec.com |

The mechanism of nucleophilic aromatic substitution on pyrazines, like other electron-deficient aromatic systems, generally proceeds through an addition-elimination pathway, also known as the SNAr mechanism. This process involves two main steps:

Addition of the Nucleophile: The sulfur nucleophile (e.g., thiomethoxide) attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring, including the nitrogen atoms, which helps to stabilize it.

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the leaving group, in this case, a chloride ion.

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring is crucial for this mechanism. They help to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

In some cases, particularly with strong and sterically hindered nucleophiles, alternative mechanisms such as tele-substitution have been observed with 2,3-dichloropyrazine. wuxiapptec.com This involves the nucleophile attacking a different position on the ring, leading to a rearrangement and displacement of a substituent from an adjacent carbon.

Functionalization of Pre-existing Pyrazine Rings

An alternative approach to the synthesis of this compound involves starting with a pyrazine ring that already contains either the methylthio or the chloro substituent and then introducing the other functional group.

The direct chlorination of a methylthiopyrazine, such as 2-methylthiopyrazine, could theoretically yield this compound. However, the chlorination of pyrazine rings can be challenging. Direct chlorination of pyrazine itself often leads to decomposition or requires harsh conditions, such as high temperatures in the vapor phase. google.comyoutube.com The presence of an activating group, such as a methylthio group, might influence the reactivity and regioselectivity of the chlorination, but specific examples for this transformation are not well-documented in the available literature. It is also possible that the sulfur atom of the methylthio group could be susceptible to oxidation under certain chlorinating conditions.

Thiomethylation involves the introduction of a methylthio (-SMe) group onto a molecule. In the context of synthesizing this compound, this would involve the reaction of a chloropyrazine with a reagent that can deliver a methylthio group. This is essentially the same reaction as described in section 2.1.1.1, where a sulfur nucleophile displaces a halogen.

For instance, starting with 2-chloropyrazine, a subsequent thiomethylation could be envisioned. However, introducing a second substituent onto a monosubstituted pyrazine can be complex, and the position of the incoming group would be directed by the existing chloro substituent. A more direct route is the partial substitution of a dichloropyrazine.

A common reagent used for introducing the methylthio group is sodium thiomethoxide (NaSMe), which is a powerful nucleophile. wikipedia.org It can be prepared by reacting methanethiol (B179389) with a strong base like sodium hydride. wikipedia.org

Interactive Data Table: Reagents in Pyrazine Synthesis

| Reagent | Function | Application |

| Sodium thiomethoxide | Sulfur nucleophile | Introduction of a methylthio group |

| Methyl mercaptan / Triethylamine | In situ generation of thiomethoxide | Nucleophilic substitution of halogens |

| Chlorine | Chlorinating agent | Introduction of a chloro group |

Catalytic Approaches to Pyrazine Synthesis

Catalysis offers efficient and selective pathways for the synthesis of pyrazines. Modern methods increasingly rely on transition metals and asymmetric catalysis to achieve desired molecular architectures with high precision.

Transition Metal-Catalyzed Routes for Pyrazine Core Formation

Transition metal-catalyzed reactions are fundamental for the formation and functionalization of the pyrazine ring. rsc.org These methods primarily involve carbon-carbon and carbon-heteroatom bond formations through cross-coupling reactions. rsc.orgrsc.org Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are commonly employed to modify halogenated pyrazines, which are popular substrates in the synthesis of natural products and pharmaceuticals. rsc.orgrsc.org For instance, the Suzuki coupling of chloropyrazines with various boronic acids has been extensively studied. researchgate.net

The synthesis of the pyrazine ring itself can be achieved through dehydrogenative coupling reactions catalyzed by earth-abundant metals like manganese. acs.orgelsevierpure.comnih.gov Manganese pincer complexes, for example, catalyze the self-coupling of 2-amino alcohols to yield symmetrically 2,5-substituted pyrazines, producing only hydrogen gas and water as byproducts. acs.orgelsevierpure.com This approach is noted for its atom economy and environmental friendliness. acs.org

Below is a table summarizing key transition metal-catalyzed reactions for pyrazine synthesis and functionalization.

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Ref |

| Suzuki Coupling | Palladium catalyst, Boronic acid | Halogenated pyrazines | Aryl/Alkyl-substituted pyrazines | rsc.org |

| Stille Coupling | Palladium catalyst, Organostannane | Stannylated pyrazine | Acyl-substituted pyrazines | rsc.org |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Alkyne | 2,3-Dicyano-5,6-dichloropyrazine | Alkyne-substituted pyrazines | researchgate.net |

| Dehydrogenative Coupling | Manganese pincer complex | 2-Amino alcohols | 2,5-Disubstituted pyrazines | acs.orgelsevierpure.com |

Application of Asymmetric Catalysis in Pyrazine Synthesis

Asymmetric catalysis is crucial for producing chiral pyrazine derivatives, which are significant in bioactive compounds. thieme-connect.com A key application is the enantioselective dearomatization of the pyrazine ring. For example, a copper-catalyzed reaction using a chiral ligand (StackPhos) facilitates the alkynylation of pyrazine, yielding 2,3-disubstituted dihydropyrazines as single diastereomers with high enantiomeric excess. nih.govacs.org This method provides valuable precursors for chiral piperazines and C1-symmetric vicinal diamines. nih.govacs.org

Another important technique is the asymmetric hydrogenation of pyrazines. Iridium complexes with chiral diphosphine ligands have been successfully used to hydrogenate tosylamide-substituted pyrazines, producing chiral tetrahydropyrazines in high yields and enantioselectivities. thieme-connect.com These products can be further converted into chiral piperazines. thieme-connect.com

| Method | Catalyst System | Substrate | Product | Key Feature | Ref |

| Enantioselective Dearomatization | Copper salt / Chiral ligand (StackPhos) | Pyrazine | 2,3-Disubstituted dihydropyrazine | High enantiomeric excess (up to 99% ee) | nih.govacs.org |

| Asymmetric Hydrogenation | Iridium(III) chiral diphosphine complex | Tosylamido-substituted pyrazines | Chiral tetrahydropyrazines | High yields and enantioselectivities | thieme-connect.com |

Borrowing Hydrogen Methodology in Pyrazine Derivatives Synthesis

The borrowing hydrogen (BH) or hydrogen auto-transfer methodology is an environmentally benign and atom-economical strategy for forming C-N and C-C bonds. acs.orgacs.org This process involves the temporary removal of hydrogen from an alcohol by a catalyst to form a reactive carbonyl intermediate. acs.org This intermediate then reacts with a nucleophile, and the "borrowed" hydrogen is returned by the catalyst in a final hydrogenation step, with water as the only byproduct. acs.orgresearchgate.net While direct application to pyrazine core synthesis is an emerging area, the principle is widely used for alkylating amines with alcohols using ruthenium and rhodium catalysts. acs.org Manganese-catalyzed dehydrogenative coupling reactions, which share principles with the BH methodology, are used to synthesize pyrazines from 2-aminoalcohols. elsevierpure.comnih.gov

Advanced Synthetic Techniques

Beyond traditional catalysis, advanced techniques involving unique chemical entities and highly selective reactions are expanding the toolkit for synthesizing complex pyrazine derivatives.

Frustrated Lewis Pair Chemistry in N-Heterocycle Functionalization

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. acs.org This unquenched reactivity allows them to activate small molecules like H₂. acs.orgunt.edu While the primary application of FLPs has been in metal-free hydrogenations, their principles are being extended to the functionalization of heterocycles. acs.org The use of FLPs, such as BF₃·OEt₂ combined with hindered magnesium or zinc amide bases, enables the regioselective metalation of pyrazines. nih.govthieme-connect.com This approach facilitates the introduction of functional groups at specific positions on the pyrazine ring that are otherwise difficult to access. nih.govthieme-connect.com More recently, the concept has evolved to include Frustrated Radical Pairs (FRPs), which can perform regioselective C-H bond functionalization on unactivated aliphatic bonds. nih.gov

Regioselective Metalation Strategies

Regioselective metalation is a powerful strategy for the precise functionalization of the pyrazine ring. sci-hub.se The acidity of protons adjacent to the ring nitrogen atoms makes these positions susceptible to deprotonation by strong bases. sci-hub.se However, the use of simple organolithium bases can lead to competing nucleophilic addition. thieme-connect.com

To overcome this, specialized reagents have been developed. The combination of hindered amide bases, such as 2,2,6,6-tetramethylpiperidyl (TMP) bases (e.g., TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl), with a Lewis acid like BF₃·OEt₂ allows for highly regioselective metalation. nih.govthieme-connect.com This strategy has been shown to selectively metalate 2-substituted pyrazines with a preference for the C-5 position, followed by C-6 and C-3. thieme-connect.com This allows for subsequent quenching with various electrophiles to install a wide range of functional groups. nih.gov For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with different TMP-bases can be directed to different positions, providing access to diverse polyfunctionalized heterocycles. nih.gov

| Reagent System | Target Position on 2-Substituted Pyrazine | Outcome | Ref |

| TMPMgCl·LiCl / BF₃·OEt₂ | C-5 > C-6 > C-3 | Regioselective functionalization after quenching | thieme-connect.com |

| TMP₂Zn·2MgCl₂·2LiCl | Varies based on substrate | Alternative regioselective functionalization | nih.gov |

Multi-component Reactions for Pyrazine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, have become a powerful tool in heterocyclic chemistry. They offer advantages in efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of pyrazine and its derivatives.

A notable three-component reaction involves the sequential reaction of primary aliphatic amines, 1,2-diaza-1,3-dienes, and oxalyl chloride. This method provides a novel pathway to polysubstituted 2,3-dioxo-1,4,5,6-tetrahydropyrazines. The reaction proceeds through an initial aza-Michael addition of the amine to the diaza-diene, followed by a ring-closing step with oxalyl chloride. The accessibility of the starting materials makes this an attractive approach for these pyrazine systems.

Another efficient one-pot, three-component synthesis yields 5-(alkoxy-2-phenyl-1-N-phenylthiocarbamoylethenyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. This reaction utilizes 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione, diaminomaleonitrile, and various functionalized alcohols in refluxing acetonitrile.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also employed, particularly for creating fused pyrazine systems. An iodine-catalyzed three-component condensation of an aminopyrazine, an aryl aldehyde, and an isocyanide can be used to generate imidazo[1,2-a]pyrazine (B1224502) derivatives. The reaction involves the in situ formation of an imine from the aminopyrazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to form the fused heterocyclic product.

| Reaction Type | Components | Product Type | Key Features |

|---|---|---|---|

| Sequential 3-Component Reaction | 1. Primary Aliphatic Amine 2. 1,2-Diaza-1,3-diene 3. Oxalyl Chloride | Polysubstituted 2,3-dioxo-tetrahydropyrazines | Proceeds via aza-Michael addition followed by cyclization. |

| One-Pot 3-Component Reaction | 1. Dihydrothiophene-dione 2. Diaminomaleonitrile 3. Alcohol | Substituted Pyrazine-2,3-dicarbonitriles | Efficient assembly of highly functionalized pyrazines. |

| Iodine-Catalyzed 3-Component Reaction | 1. Aminopyrazine 2. Aryl Aldehyde 3. Isocyanide | Fused Imidazo[1,2-a]pyrazines | Isocyanide-based MCR involving [4+1] cycloaddition. acs.org |

Nucleophilic Etherification as a Precursor Strategy for Pyrazine Derivatives

The strategic incorporation of ether functionalities into pyrazine precursors provides a pathway to valuable alkoxy-pyrazine derivatives. While direct etherification of a completed pyrazine ring is a common functionalization method, an alternative approach involves introducing the alkoxy group during the ring-forming cyclization process itself. This can be considered a precursor strategy where the nucleophilic addition of an alcohol is integral to the construction of the final heterocyclic scaffold.

A significant example is the transition-metal-free, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed synthesis of 1-alkoxypyrazino[1,2-a]indoles from 2-(2-propynyl)indole-2-carbonitriles. elsevierpure.com In this methodology, the reaction of the indole (B1671886) precursor with an alcohol (such as methanol) initiates a cascade. The process is believed to involve an alkyne-to-allene rearrangement of the precursor, followed by the formation of an imidate intermediate. This intermediate then undergoes a nucleophilic cyclization, incorporating the alcohol, to form the final 1-alkoxy-pyrazino[1,2-a]indole product. elsevierpure.com

This reaction sequence demonstrates a sophisticated precursor strategy where the nucleophilic character of the alcohol is harnessed within the cyclization cascade to directly install an ether group onto the newly formed pyrazine ring. The scope of the reaction has been shown to be effective with various alcohols, yielding the corresponding alkoxy-pyrazine derivatives in good yields. elsevierpure.com

| Precursor Type | Reagents | Product Type | Mechanism Highlight |

|---|---|---|---|

| 2-(2-Propynyl)indole-2-carbonitrile | Alcohol (e.g., MeOH), DBU (catalyst) | 1-Alkoxypyrazino[1,2-a]indole | DBU-catalyzed isomerization and double nucleophilic addition of an alcohol during cyclization. elsevierpure.com |

Gewald-Type and Cyclocondensation Reactions for Fused Pyrazines

Gewald Reaction Analogy

The Gewald reaction is a well-known multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. sciencemadness.orgrsc.org Its mechanism and component requirements are highly specific for the formation of the thiophene (B33073) ring. While analogous multi-component strategies exist for pyrazine synthesis, as discussed in section 2.3.3, a direct "Gewald-type" reaction that utilizes elemental sulfur to construct a pyrazine ring is not a standard named reaction in organic synthesis, as the component set is tailored specifically for thiophene formation.

Cyclocondensation Reactions for Fused Pyrazines

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis and are particularly vital for constructing fused pyrazine systems. The most fundamental approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which can be extended to precursors that already contain a ring, leading to fused bicyclic or polycyclic systems.

A prominent class of fused pyrazines are the pteridines (pyrazino[2,3-d]pyrimidines), which are biologically significant scaffolds. Their synthesis often relies on the condensation of a substituted 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound or its equivalent. Several named reactions fall under this category:

Gabriel–Isay Condensation : This is a widely used method for pterin (B48896) synthesis involving the condensation of diaminopyrimidines with α,β-dicarbonyl compounds.

Timmis Reaction : This reaction avoids potential isomerism issues by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, leading to a regiospecific synthesis of the pteridine (B1203161) core.

Another important fused pyrazine system is the pyrazino[2,3-b]quinoxaline scaffold. The synthesis of these compounds is readily achieved through the cyclocondensation of 2,3-diaminoquinoxaline with various 1,2-dicarbonyl compounds, such as benzil (B1666583) or pyruvic aldehyde. elsevierpure.com This reaction provides a direct and efficient route to these complex heterocyclic structures.

| Fused Pyrazine System | Precursors | Named Reaction/Method | Reference |

|---|---|---|---|

| Pteridine (Pyrazino[2,3-d]pyrimidine) | 4,5-Diaminopyrimidine + 1,2-Dicarbonyl compound | Gabriel–Isay Condensation | |

| Pteridine (Pyrazino[2,3-d]pyrimidine) | 5-Nitroso-6-aminopyrimidine + Active methylene compound | Timmis Reaction | |

| Pyrazino[2,3-b]quinoxaline | 2,3-Diaminoquinoxaline + 1,2-Dicarbonyl compound | Cyclocondensation | elsevierpure.com |

Reactivity and Derivatization of 2 Chloro 3 Methylthiopyrazine

Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. Consequently, such reactions are challenging and often require harsh conditions or specific activating groups. The presence of a chloro and a methylthio group further influences the regioselectivity of any potential electrophilic attack. While specific studies on the electrophilic aromatic substitution of 2-chloro-3-methylthiopyrazine are not extensively documented, general principles of pyrazine chemistry suggest that direct substitution on the carbon atoms of the pyrazine ring would be a low-yielding process. The electron-withdrawing nature of the chloro group and the nitrogen atoms significantly reduces the ring's nucleophilicity.

Nucleophilic Substitution Reactions of the Chloro Moiety

The chloro group at the 2-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring itself. A variety of nucleophiles can displace the chloride ion, providing a versatile route to a range of 2-substituted-3-methylthiopyrazines.

For instance, treatment with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide leads to the corresponding substitution products. rsc.org The reaction with sodium methoxide (B1231860) can also occur, although in some cases, the methylthio group may also be labile. rsc.org A study on the related ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrated that the chloro group is readily displaced by various nucleophiles. rsc.org

A transition-metal-free thiomethylation of heteroaryl halides using BF3•SMe2 has been reported, which proceeds via a nucleophilic aromatic substitution mechanism. diva-portal.org This method highlights the utility of activating the substrate with a Lewis acid to facilitate the attack of a weak nucleophile like dimethyl sulfide. diva-portal.org

Reactions Involving the Methylthio Group

The methylthio group offers additional avenues for the derivatization of the this compound scaffold.

Oxidation of the Thioether Moiety

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) (methylsulfinyl) and sulfone (methylsulfonyl) derivatives. These oxidized species are of significant interest because the methylsulfinyl and methylsulfonyl groups are excellent leaving groups in nucleophilic aromatic substitution reactions, often showing much higher reactivity than the corresponding chloro- or methylthio-compounds. rsc.org

Kinetic studies on various nitrogen heterocycles have shown that methylsulfinyl derivatives exhibit high reactivity towards nucleophiles like sodium methoxide, comparable to that of methylsulfonyl analogues. rsc.org In contrast, the unoxidized methylthio-heterocycles are significantly less reactive. rsc.org The oxidation of the thioether to a sulfoxide or sulfone dramatically increases the electrophilicity of the attached carbon atom, facilitating nucleophilic attack.

Alkylation and Sulfonium (B1226848) Salt Formation

The thioether can act as a nucleophile and react with alkylating agents to form sulfonium salts. While specific examples for this compound are not detailed in the provided search results, this is a general reaction of thioethers. The resulting sulfonium salts can be intermediates in various transformations, including as leaving groups in substitution reactions.

Cross-Coupling Reactions for C-C and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazines, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate. libretexts.org Chloropyrazines, including those with additional substituents, have been successfully employed in Suzuki-Miyaura couplings. rsc.orgresearchgate.net

The reactivity of chloropyrazines in Suzuki coupling can be influenced by the other substituents on the ring. Electron-donating groups can deactivate the chloropyrazine towards the initial oxidative addition step of the catalytic cycle. rsc.org For example, the Suzuki coupling of 3-chloro-2,5-dimethylpyrazine (B41552) required a long reaction time due to the deactivating effect of the two methyl groups. rsc.orgresearchgate.net Conversely, the electron-withdrawing nature of the pyrazine ring generally facilitates these coupling reactions.

In a study on 5-halo-2-(methylthio)pyrazines, Suzuki coupling with various arylboronic acids proceeded in excellent yields, demonstrating the compatibility of the methylthio group under these conditions. rsc.orgresearchgate.net The use of microwave irradiation has also been shown to be beneficial, speeding up the reaction. rsc.orgresearchgate.net The choice of palladium catalyst and ligands is crucial for the success of the coupling, with catalysts like Pd(dppb)Cl2 being effective where Pd(PPh3)4 might fail for chloropyrazines. rsc.org The use of organotrifluoroborates as coupling partners can also be advantageous, as they show a reduced tendency for oxidative homocoupling. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Pyrazines

| Pyrazine Substrate | Coupling Partner | Catalyst/Conditions | Product Yield | Reference |

| 3-Chloro-2,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | Pd catalyst | 61% | rsc.orgresearchgate.net |

| 5-Halo-2-(methylthio)pyrazines | Arylboronic acids | Pd catalyst, microwave | Excellent | rsc.orgresearchgate.net |

| Chloropyrazine | 1-Naphthyl- and 3-thiophenetrifluoroborates | Pd catalyst | >80% | rsc.orgresearchgate.net |

| 2,5-Dibromo-3-methoxypyrazine | Tosyl-protected indolylboronic acids | Pd catalyst | Regioselective 2-arylation | rsc.orgresearchgate.net |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for the functionalization of pyrazine systems. rsc.org

In the context of this compound, the chlorine atom can be substituted by various organic groups using Negishi coupling. The general mechanism involves the oxidative addition of the chloropyrazine to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu

Research has shown that methylthiopyrazines can be effectively cross-coupled with organozinc reagents. For instance, palladium-catalyzed coupling of methylthiopyrazine with various organozinc reagents has been reported to proceed in good yields. rsc.org Furthermore, nickel catalysts, such as Ni(acac)₂, have been successfully employed for the coupling of functionalized benzylic zinc reagents with methylthiopyrazine. rsc.org The use of more cost-effective and readily available aryl chlorides as coupling partners has been a significant advancement, with ligand systems like X-Phos enabling mild and efficient Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.orgnih.gov

A key aspect of the Negishi reaction is the preparation of the organozinc reagents. These can be generated from the corresponding organic halides and activated zinc. wikipedia.org Modern methods allow for the in-situ generation of organozincs at room temperature, enhancing the safety and scalability of the process. organic-chemistry.org The reactivity of organozinc reagents is generally higher than that of organostannanes and organoborates, leading to faster reaction times. wikipedia.org

Below is a table summarizing representative examples of Negishi coupling reactions involving pyrazine derivatives.

| Pyrazine Substrate | Organozinc Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |

| 2-Chloro-6-iodopyrazine | Acetylenic zinc reagent | Not specified | 2-Alkynyl-6-chloropyrazine | 71 | rsc.org |

| Zinkated chloropyrazine | Bromopolyenes | Not specified | Polyenyl-chloropyrazine | Good | rsc.org |

| Dichlorobipyrazyl | 1-Bromo-6-substituted hexatrienes | Not specified | Hexatrienyl-substituted bipyrazyls | 57-64 | rsc.org |

| 2-(Methylthio)pyrazine (B1584879) | Functionalized benzylic zinc reagents | Ni(acac)₂/DPE-Phos | 2-Benzyl-methylthiopyrazine | Not specified | rsc.org |

| 2-Heterocyclic chlorides | Aryl zinc reagents | Pd₂(dba)₃/X-Phos | 2-Aryl-substituted heterocycles | High | organic-chemistry.org |

Sonogashira Coupling and Heck Reactions

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for the alkynylation of heterocyclic compounds, including pyrazines. rsc.org

Chloropyrazines have proven to be excellent substrates for Sonogashira coupling. rsc.org For example, chloropyrazine can be quantitatively converted to the corresponding diarylacetylene when reacted with phenylacetylene (B144264) in the presence of a [Pd(allyl)Cl]₂/PPh₃ catalyst system. rsc.org The reaction is versatile and has been applied to the synthesis of various pyrazine-containing structures, including those with potential applications in materials science as π-conjugated oligomers. rsc.org

The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org While aryl chlorides are less reactive than bromides and iodides, suitable catalytic systems can promote their efficient coupling.

Heck Reaction

The Heck reaction involves the palladium-catalyzed C-C coupling of aryl or vinyl halides with activated alkenes in the presence of a base. rsc.org This reaction has been explored for the functionalization of chloropyrazines. For instance, the reaction of 2,3-dichloropyrazine (B116531) with acrylates and styrenes has been studied, revealing a dependence of the product distribution on the reaction temperature. rsc.org At 90 °C, the reaction with ethyl acrylate (B77674) in the presence of Pd(OAc)₂ and the ligand X-Phos afforded the 2,3-dialkenylpyrazine in high yield. rsc.org

Stille Coupling with Organotin Reagents

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orglibretexts.org This reaction is highly valued in organic synthesis due to the air and moisture stability of organotin reagents and its excellent functional group compatibility. rsc.orgsigmaaldrich.com

In pyrazine chemistry, the Stille coupling is a frequently employed method for carbon-carbon bond formation. rsc.org It allows for the coupling of stannylated pyrazines with a variety of partners, including aryl, acyl, and vinyl halides. rsc.org For example, the reaction of a stannylated pyrazine with an acyl chloride can produce the corresponding ketone. rsc.org

One of the challenges with Stille coupling can be the formation of homocoupling byproducts. However, this can often be suppressed by careful control of the reaction conditions, such as the order of reagent addition. rsc.org While organotin reagents are versatile, their toxicity is a significant drawback. wikipedia.orglibretexts.org

The general mechanism of the Stille reaction involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the organotin reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

| Pyrazine Substrate | Organotin Reagent | Coupling Partner | Catalyst | Product | Reference |

| Stannylated pyrazine | - | 4-Methoxybenzoyl chloride | Palladium | Ketone | rsc.org |

| Distannylated pyrazines | - | Diiododiketopyrazines | Palladium | Coupled product | rsc.org |

| Stannylated chloropyrazine | - | Iodochloropyrazine | Palladium | Coupled product | rsc.org |

| 2-Chloro-6-tributylstannylpyrazine | - | 2-Chloro-6-iodopyrazine | Palladium | 6,6′-Dichloro-2,2′-bipyrazine | researchgate.net |

Chemo- and Regioselectivity in Functionalization

The selective functionalization of a molecule with multiple reactive sites is a central challenge in organic synthesis. For a molecule like this compound, which possesses two distinct substituents on the pyrazine ring, understanding and controlling the chemo- and regioselectivity of reactions is crucial for targeted synthesis.

The electronic properties of the pyrazine ring and its substituents play a significant role in directing the regioselectivity of functionalization. The electron-withdrawing nature of the pyrazine nitrogen atoms makes the ring generally electron-deficient. The chloro and methylthio groups further modulate the reactivity of the adjacent carbon atoms.

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl and C-S bonds is a key determinant of chemoselectivity. Typically, the C-Cl bond is more susceptible to oxidative addition to the palladium catalyst than the C-S bond of the methylthio group. This allows for selective functionalization at the 2-position of this compound, leaving the methylthio group intact.

For pyrazine systems with multiple halogen substituents, regioselectivity can often be achieved due to the differential reactivity of the halogens. For example, in Suzuki couplings of dihalopyrazines, the reaction can sometimes be controlled to achieve monosubstitution. researchgate.net The regioselectivity can be influenced by the nature of the substituents already present on the ring; for instance, an electron-donating group like a methoxy (B1213986) group can direct the reaction to a specific position. researchgate.net

In the case of deprotonative metalation, the use of sterically hindered bases can lead to high regioselectivity. For example, the metalation of 2-(methylthio)pyrazine using a frustrated Lewis pair composed of a hindered magnesium or zinc amide and BF₃·OEt₂ has been shown to occur selectively at the 3-position, allowing for subsequent functionalization at this site. d-nb.info

Investigation of Rearrangement Mechanisms

The study of rearrangement mechanisms in pyrazine chemistry is essential for understanding unexpected product formations and for developing novel synthetic methodologies. While specific rearrangement mechanisms directly involving this compound are not extensively detailed in the provided search results, general principles of rearrangement in related heterocyclic systems can be considered.

Rearrangements can be triggered by various factors, including heat, light, or the presence of catalysts or reagents. In the context of substituted pyrazines, rearrangements could potentially involve the migration of substituents around the ring or side-chain rearrangements.

For instance, in nucleophilic aromatic substitution reactions on pyrazine derivatives, the initial adduct (Meisenheimer complex) can sometimes undergo rearrangement before the final product is formed. Similarly, during metal-catalyzed cross-coupling reactions, isomerization of intermediates on the metal center could lead to the formation of rearranged products.

The investigation of such mechanisms often involves a combination of experimental studies (e.g., isotopic labeling, trapping of intermediates, kinetic analysis) and computational chemistry to model reaction pathways and transition states. A deeper understanding of these potential rearrangements is crucial for predicting reaction outcomes and for the rational design of synthetic routes to complex pyrazine-containing molecules.

Reaction Mechanism Elucidation

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of pyrazine (B50134) derivatives at a molecular level. Although specific computational studies on 2-chloro-3-methylthiopyrazine are not widely published, reaction pathways can be predicted based on established principles of nucleophilic aromatic substitution (SNAr) and studies on related heterocyclic systems. researchgate.net

The most probable pathway for the synthesis of this compound from 2,3-dichloropyrazine (B116531) and a thiolate (e.g., sodium thiomethoxide) is the SNAr mechanism. Computational models can be employed to calculate the energy profiles of this pathway, including the reactants, transition states, intermediates, and products.

Key steps in the SNAr mechanism amenable to computational study:

Nucleophilic Attack: The thiolate anion attacks one of the chlorinated carbon atoms of the pyrazine ring. The pyrazine's nitrogen atoms act as electron sinks, stabilizing the incoming negative charge. DFT calculations can determine the activation energy for this step.

Formation of a Meisenheimer-like Intermediate: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this intermediate is critical to the reaction rate. Computational models can map its geometry and electron distribution.

Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final this compound product. The energy barrier for this step can also be calculated.

Furthermore, computational studies can explore alternative mechanisms, such as radical pathways, which have been observed in the sulfenylation of other nitrogen-containing heterocycles. chemrxiv.orgresearchgate.net DFT methods can also help predict the regioselectivity of the substitution, explaining why the thiolate substitutes one chlorine atom over the other in asymmetrically substituted dichloropyrazines.

Table 1: Hypothetical DFT-Calculated Energy Profile for SNAr Synthesis of this compound Note: The following data is illustrative and based on typical values for SNAr reactions.

| Reaction Coordinate Step | Species | Relative Energy (kJ/mol) | Description |

| 1 | Reactants (2,3-Dichloropyrazine + CH₃S⁻) | 0 | Initial state |

| 2 | Transition State 1 (TS1) | +55 | Nucleophilic attack of thiolate |

| 3 | Meisenheimer Intermediate | -15 | Stabilized anionic intermediate |

| 4 | Transition State 2 (TS2) | +30 | C-Cl bond breaking |

| 5 | Products (this compound + Cl⁻) | -80 | Final state |

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a definitive experimental method for tracing the path of atoms and functional groups throughout a chemical reaction. While specific isotopic studies on this compound are not prominent in the literature, the methodology can be applied to confirm the proposed reaction mechanisms. acs.org Such studies have been instrumental in understanding the biosynthesis of other pyrazines. mdpi.comresearchgate.net

For the synthesis from 2,3-dichloropyrazine, several labeling experiments could be designed:

¹³C-Labeling of the Nucleophile: Using sodium thiomethoxide with a carbon-13 labeled methyl group (NaS¹³CH₃) would result in a product where the methylthio group's carbon is ¹³C. Detection of the ¹³C signal in the product's NMR spectrum at the position corresponding to the methylthio group would unequivocally confirm that the methyl group originates from the thiolate reagent.

³⁴S-Labeling of the Nucleophile: Employing a sulfur-34 (B105110) labeled thiolate would allow for the tracking of the sulfur atom using mass spectrometry, confirming its incorporation into the pyrazine structure.

¹⁵N-Labeling of the Pyrazine Ring: Synthesizing the 2,3-dichloropyrazine precursor with ¹⁵N-labeled nitrogen atoms could help investigate more complex mechanisms. For instance, in some nucleophilic substitutions on pyrazines, a ring-opening and ring-closure sequence (ANRORC mechanism) can occur. thieme-connect.de If the ANRORC mechanism were operative, it might lead to scrambling of the ¹⁵N labels in the final product, which could be detected by NMR spectroscopy. The absence of such scrambling would support a direct SNAr pathway.

Intermediates Isolation and Characterization

The direct isolation and characterization of reactive intermediates provide compelling evidence for a proposed reaction mechanism. beilstein-journals.org In the SNAr synthesis of this compound, the key intermediate is the Meisenheimer complex. These intermediates are typically transient and highly reactive, making their isolation challenging.

However, they can often be observed and characterized spectroscopically at low temperatures, which slows down their subsequent reaction. Techniques like low-temperature NMR, UV-Vis, and IR spectroscopy could be used to identify the characteristic signals of the anionic, non-aromatic intermediate.

Alternatively, trapping experiments can be performed. In such an experiment, a trapping agent is added to the reaction mixture to react specifically with the intermediate, forming a stable, isolable product that provides structural evidence for the transient species. While the isolation of intermediates in pyrazine synthesis can be complex, general methods for separating pyrazines from reaction mixtures, such as chromatography and distillation, are well-established. oup.com

Table 2: Spectroscopic Techniques for Intermediate Characterization

| Technique | Information Provided |

| Low-Temperature ¹H and ¹³C NMR | Detects the shift from aromatic to sp³-hybridized carbons and changes in proton chemical shifts, confirming the structure of the Meisenheimer complex. |

| UV-Vis Spectroscopy | Shows a significant shift in the absorption maximum to a longer wavelength (color formation) due to the extended conjugation in the anionic intermediate. |

| Infrared (IR) Spectroscopy | Can identify changes in bond vibrations, such as the C=N and C=C stretching frequencies, upon loss of aromaticity. |

| Mass Spectrometry | Can be used in specialized setups (e.g., electrospray ionization) to detect the mass of the transient anionic intermediate. |

Kinetics and Thermodynamics of Pyrazine Derivatization

Studying the kinetics and thermodynamics of the formation of this compound provides quantitative insight into the reaction mechanism. The reaction rate is expected to follow second-order kinetics, being first-order in both the dichloropyrazine substrate and the thiolate nucleophile, which is characteristic of an SNAr mechanism.

Rate = k[Dichloropyrazine][Thiolate]

The reaction is generally thermodynamically favorable (exergonic), driven by the formation of a strong carbon-sulfur bond and the departure of a stable chloride anion leaving group. The electron-deficient nature of the pyrazine ring is crucial; it stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy and increasing the reaction rate compared to less electron-poor aromatic systems. thieme-connect.de The presence of the second chlorine atom also contributes to the activation of the ring towards nucleophilic attack.

The kinetics can be monitored using techniques like HPLC or GC to measure the concentration of reactants and products over time. By studying the reaction at different temperatures, thermodynamic parameters such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined using the Eyring equation.

Table 3: Predicted Kinetic and Thermodynamic Parameters Note: The following data is illustrative and based on general principles of SNAr reactions.

| Parameter | Predicted Value/Observation | Significance |

| Reaction Order | Second-order overall (first-order in each reactant) | Consistent with a bimolecular SNAr rate-determining step. |

| Rate Constant (k) | Increases with the electron-withdrawing ability of other ring substituents. | Ring activation stabilizes the anionic intermediate. |

| ΔG‡ (Activation Energy) | Moderately low | Indicates a relatively fast reaction, facilitated by the activated pyrazine ring. |

| ΔH‡ (Enthalpy of Activation) | Positive | Energy is required to reach the transition state. |

| ΔS‡ (Entropy of Activation) | Negative | Two reactant molecules combine to form one intermediate, leading to a more ordered transition state. |

| ΔG (Overall Reaction) | Negative | The reaction is spontaneous and product-favored. |

Advanced Analytical Methodologies for 2 Chloro 3 Methylthiopyrazine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of pyrazine (B50134) compounds, enabling their separation from complex mixtures prior to detection and quantification. The volatility and polarity of 2-Chloro-3-methylthiopyrazine make it amenable to both gas and liquid chromatography techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines. researchgate.netresearchgate.net The method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For pyrazine analysis, headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation, which concentrates volatile analytes from a sample matrix onto a coated fiber. researchgate.netvscht.cz This solvent-free technique is effective for isolating low-molecular-weight analytes. vscht.cz

The GC-MS system separates compounds based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the molecules are ionized, typically by electron impact (EI), and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint. However, many positional isomers of alkylpyrazines exhibit very similar mass spectra, which can make unambiguous identification challenging. researchgate.netresearchgate.net To overcome this, gas chromatographic retention indices (RIs) are often used in conjunction with mass spectral data to reliably identify specific isomers. researchgate.net

A typical GC-MS setup for pyrazine analysis involves a capillary column, such as a Stabilwax-DA or DB-5MS, and a programmed temperature gradient to ensure the effective separation of various components. researchgate.netgoogle.com

Table 1: Representative GC-MS Parameters for Pyrazine Analysis

| Parameter | Value/Description | Source |

| Injection Mode | Splitless | google.com |

| Injector Temperature | 250 °C | vscht.czgoogle.com |

| Column Type | Stabilwax-DA (60 m) or equivalent polar/mid-polar column | google.com |

| Carrier Gas | Helium | researchgate.netgoogle.com |

| Flow Rate | 1.2 - 1.8 mL/min | researchgate.netgoogle.com |

| Oven Program | Initial 40°C (hold 2 min), ramp 3°C/min to 240°C (hold 1 min) | google.com |

| Ionization Source | Electron Impact (EI) at 70 eV | google.comsemanticscholar.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | vscht.cz |

| Scan Range | 50-550 amu | google.com |

This table presents a compilation of typical parameters and does not represent a single specific analysis of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For less volatile or thermally sensitive pyrazines, or when higher sensitivity is required, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an invaluable tool. nih.gov This technique utilizes smaller particle sizes (typically <2 µm) in the LC column, allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govnih.gov

In a UPLC-MS/MS analysis, the sample is first separated on a reverse-phase column, such as a C18. nih.govgoogle.com The separated compounds are then ionized, commonly using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, before entering the tandem mass spectrometer. google.comchemrxiv.org The MS/MS capability allows for highly selective analysis using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process significantly reduces matrix interference and enhances detection limits. google.com A UPLC-MS/MS method has been developed for the quantification of 16 different pyrazines, demonstrating its utility for this class of compounds. nih.gov

Table 2: Typical UPLC-MS/MS Parameters for Pyrazine Analysis

| Parameter | Value/Description | Source |

| Column | ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) | nih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.govnih.gov |

| Gradient | A time-programmed gradient from low to high organic phase (e.g., 3% to 70% B) | nih.gov |

| Ionization Source | ESI or APCI, positive mode | nih.govgoogle.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | google.com |

This table presents a compilation of typical parameters and does not represent a single specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

While MS detectors offer the highest selectivity, High-Performance Liquid Chromatography (HPLC) coupled with other advanced detectors is also a viable method for pyrazine analysis. tandfonline.com Photodiode Array (PDA) detectors, also known as Diode-Array Detectors (DAD), can be used to acquire UV-visible spectra of the eluting compounds, aiding in peak identification and purity assessment. tandfonline.comjfda-online.com

Amperometric electrochemical detectors (ECD) offer high sensitivity and specificity for electrochemically active compounds. tandfonline.comjfda-online.com The application of HPLC with ECD has been reported for the analysis of various compounds in complex matrices like beer, where pyrazines are significant flavor components. tandfonline.com The choice of detector depends on the specific analytical requirements, such as the concentration of the analyte and the complexity of the sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. semanticscholar.orgresearchgate.net

For this compound (C₅H₅ClN₂S), the expected NMR spectra would feature distinct signals corresponding to the different protons and carbons in the molecule.

¹H NMR: The spectrum would be expected to show two signals in the aromatic region (typically δ 7.0-9.0 ppm for pyrazine rings) corresponding to the two protons on the pyrazine ring. uni-muenchen.de These would likely appear as doublets due to coupling with each other. A sharp singlet would be expected in the aliphatic region (typically δ 2.5-2.8 ppm) corresponding to the three equivalent protons of the methylthio (-SCH₃) group. diva-portal.org

¹³C NMR: The spectrum would show five distinct signals for the five carbon atoms of the molecule. Four of these signals would be in the aromatic region (typically δ 120-160 ppm) for the pyrazine ring carbons. The carbon atom of the methylthio group would appear as a signal in the aliphatic region (typically δ 10-20 ppm). diva-portal.org

The precise chemical shifts and coupling patterns provide definitive proof of the substitution pattern on the pyrazine ring, confirming the relative positions of the chloro and methylthio groups. semanticscholar.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

| ¹H | ~8.0 - 8.5 | Doublet | Pyrazine Ring Proton |

| ¹H | ~8.0 - 8.5 | Doublet | Pyrazine Ring Proton |

| ¹H | ~2.6 | Singlet | -SCH₃ Protons |

| ¹³C | ~140 - 155 | Singlet | Pyrazine Ring Carbons (x4) |

| ¹³C | ~15 | Singlet | -SCH₃ Carbon |

This table is predictive, based on data from structurally related compounds, and serves to illustrate the expected spectral features. Actual values require experimental measurement.

Mass Spectrometry (MS) Techniques

Beyond its use as a detector for chromatography, mass spectrometry itself is a critical analytical technique for molecular characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). semanticscholar.orguni-muenchen.de This allows for the calculation of the elemental formula of the compound, as each unique combination of atoms has a distinct exact mass. For this compound, HRMS can differentiate its formula (C₅H₅ClN₂S) from other potential combinations of atoms that might have the same nominal mass.

For example, an HRMS analysis using an electron impact (EI) source would measure the mass of the molecular ion [M]⁺•. This experimentally determined mass would then be compared to the calculated theoretical mass to confirm the elemental composition. semanticscholar.org

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₅ClN₂S |

| Calculated Exact Mass | 160.0019 |

| Ion | [M]⁺• |

| Expected HRMS Result | m/z found: 160.0019 ± 0.0005 |

The calculated mass is based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). The expected result illustrates the high accuracy of HRMS measurements.

Fragmentation Pathways of Substituted Pyrazines

Mass spectrometry (MS) is a cornerstone technique for the identification of pyrazines. sigmaaldrich.com The fragmentation patterns of substituted pyrazines under electron impact (EI) ionization are highly dependent on the nature and position of the substituents on the pyrazine ring. oup.com While many positional isomers of alkylpyrazines exhibit similar mass spectra, making unambiguous identification challenging, certain fragmentation behaviors can be diagnostic. researchgate.net

For alkyl-substituted pyrazines, common characteristic ion clusters are often observed at m/z values of 94 (C₅N₂H₆⁺), 80 (C₄N₂H₄⁺), 67 (C₃N₂H₃⁺), and 53 (C₃NH₃⁺). oup.com Although these ions may be of weak intensity, they serve as diagnostic markers for the pyrazine ring system. oup.com The fragmentation of methyl-branched alkyl-substituted pyrazines is particularly influenced by the length and branch point of the alkyl substituent. oup.com For instance, in the analysis of potato chips, subtle differences in low-intensity ions (m/z 67 and 80 for 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine; m/z 121 and 42 for 2-ethyl-5(6)-methylpyrazine (B1368701) and 2,3,5-trimethylpyrazine) were sufficient for their spectral resolution. vscht.cz

In the case of more complex substitutions, such as with N-oxides, the fragmentation pathways can become more intricate. While hydroxyl radical loss is characteristic of the N-oxide group, other pathways may prevail, especially in the presence of carbonyl-containing substituents. conicet.gov.ar The differentiation of positional isomers, a common challenge in pyrazine analysis, can sometimes be achieved by observing unique fragment ions. For example, 3-substituted pyrazine N-oxides can be distinguished by characteristic water loss for acetyl substituents or methanol (B129727) and CO loss for methoxycarbonyl substituents. conicet.gov.ar

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of pyrazine derivatives. tandfonline.comresearchgate.net These methods are complementary and can be used to assign the vibrational modes of the molecule. tandfonline.com

Studies on various substituted pyrazines have established correlations between spectral features and molecular structure. For instance, the IR and Raman spectra of 2,5-pyrazinedicarboxylic acid and its dipotassium (B57713) salt have been recorded and assigned. colab.ws Similarly, the vibrational spectra of 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine have been analyzed to understand the influence of methyl substitution. colab.ws

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in elucidating the structures of various pyrazine derivatives and their complexes. nih.govresearchgate.net For example, the crystal structures of bis(chloropyrazine)dihalocopper(II) compounds have been determined, revealing their monoclinic space group. psu.edu

While a specific crystal structure for this compound is not detailed in the provided search results, the utility of this technique for related compounds is well-documented. X-ray crystallography has been used to guide the design of potent tubulin polymerization inhibitors based on pyridopyrimidine and hydroquinoxalinone scaffolds. nih.gov The successful crystallization of a compound is often preceded by screening various solvents and conditions, a process that can be aided by high-throughput methods. google.com

Quantitative Analysis Method Development

Accurate quantification of pyrazines, including this compound, is essential in various applications, particularly in the food and flavor industry. nih.govnih.gov Gas chromatography (GC) coupled with various detectors is a widely used technique for the quantitative analysis of these compounds. nih.gov

Several methods have been developed for the quantification of pyrazines in different matrices. For instance, a method involving headspace solid-phase microextraction (HS-SPME) followed by GC with a flame thermionic detector (FTD) has been optimized for determining pyrazines in Chinese liquors. acs.org This method achieved low detection limits of less than 200 ng/L. acs.org In another study, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) was used to quantify 16 pyrazines in soy sauce aroma type Baijiu. nih.govmdpi.com

For coffee analysis, a stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) method has been employed to determine the composition of alkylpyrazines. researchgate.net The quantification of 3-alkyl-2-methoxypyrazines in green coffee has also been a subject of detailed study to understand their role in coffee quality. nih.gov

Sample Preparation and Pretreatment Strategies

Effective sample preparation is a critical step to isolate and concentrate this compound from its matrix, thereby minimizing interferences and enhancing detection sensitivity. The choice of extraction technique depends on the sample type and the analytical method to be used. labmanager.com

Liquid-liquid extraction (LLE) is a conventional and widely used method for extracting pyrazines from aqueous samples. nih.gov This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. oup.com The efficiency of LLE can be influenced by the choice of solvent and the number of extraction steps. nih.govoup.com

In the analysis of Chinese liquors, LLE with diethyl ether was used to extract basic compounds, including pyrazines, after adjusting the sample pH. acs.org For the isolation of pyrazines from reaction mixtures, multiple extractions with solvents like hexane (B92381), methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297) have been shown to be effective. nih.govoup.com The choice of solvent can also provide some selectivity; for example, using hexane as the extraction solvent can prevent the co-extraction of imidazole (B134444) derivatives. nih.govoup.com

Solid-phase extraction (SPE) is a more modern and often more efficient alternative to LLE. labmanager.com It involves passing a liquid sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. labmanager.com SPE offers advantages such as higher selectivity, reduced solvent consumption, and amenability to automation. labmanager.com

Various sorbent materials can be used for SPE of pyrazines. C18-bonded silica (B1680970) has been used to isolate pyrazines from aqueous distillates. nih.gov Multi-walled carbon nanotubes have also been employed as an adsorbent for the SPE of pyrazole (B372694) and pyrrole (B145914) pesticides from environmental water samples, demonstrating the versatility of this technique for related heterocyclic compounds. nih.gov Headspace SPME (HS-SPME) is a variation particularly suited for volatile and semi-volatile compounds like pyrazines, where the analytes are partitioned from the headspace above the sample onto a coated fiber. mdpi.commdpi.com This technique has been successfully applied to the analysis of pyrazines in various food matrices, including coffee and edible oils. nih.govmdpi.com

Solid-Phase Microextraction (SPME), particularly Headspace SPME

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It utilizes a fused silica fiber coated with a stationary phase to adsorb analytes from a sample matrix. nih.gov For volatile and semi-volatile compounds like pyrazines, Headspace SPME (HS-SPME) is particularly effective. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, minimizing matrix interference and extending the fiber's lifespan. vt.edunih.gov

The efficiency of HS-SPME for pyrazine analysis is influenced by several factors, including the type of fiber coating, extraction temperature and time, sample volume, and matrix composition. vt.edunih.gov Research on analogous compounds, such as 3-alkyl-2-methoxypyrazines in wine, has shown that a Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/Carboxen™/PDMS) fiber often yields the highest recoveries. vt.edu The extraction process can be optimized by adjusting parameters; for instance, increasing temperature and adding salt (salting out) can enhance the release of analytes from the matrix into the headspace. vt.edunih.gov A factorial design approach is often employed to systematically evaluate these variables and determine the optimal conditions for extraction. nih.gov

Table 1: Example of HS-SPME Optimization Parameters for Pyrazine Analysis This table is illustrative, based on findings for analogous pyrazine compounds. vt.edunih.gov

| Parameter | Condition 1 | Condition 2 | Rationale |

| SPME Fiber | PDMS (100 µm) | DVB/Carboxen™/PDMS | DVB/Carboxen™/PDMS fibers generally provide higher recoveries for a broad range of volatiles. vt.edu |

| Extraction Temp. | 35°C | 50°C | Higher temperatures increase the vapor pressure of analytes, aiding their transfer to the headspace. vt.edunih.gov |

| Extraction Time | 30 min | 60 min | Longer times allow the analyte concentration to reach equilibrium between the sample, headspace, and fiber. vt.edu |

| Salt Addition | 0% (w/v) NaCl | 30% (w/v) NaCl | Adding salt increases the ionic strength of the sample, reducing the solubility of organic analytes and promoting their release. vt.edunih.gov |

| Agitation | No | Yes (Magnetic Stirring) | Agitation helps to accelerate the mass transfer of the analyte into the headspace for faster equilibrium. nih.gov |

Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, often coupled with a mass spectrometer (MS) for definitive identification. nih.gov The simplicity, speed, and sensitivity of HS-SPME make it a highly suitable method for the trace analysis of this compound in complex matrices. nih.govcore.ac.uk

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. jascoinc.comnih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has low viscosity and high diffusivity, allowing it to penetrate solid matrices efficiently, leading to faster and more effective extractions compared to traditional liquid solvents. jascoinc.com

A key advantage of SFE is its selectivity. The solvating power of supercritical CO₂ can be precisely tuned by changing the pressure and temperature, allowing for the selective extraction of target compounds while leaving undesirable matrix components behind. jascoinc.com For moderately polar compounds, the polarity of the supercritical fluid can be further modified by adding a small amount of a co-solvent, such as methanol or ethanol. jascoinc.com This tunability significantly reduces the need for post-extraction cleanup steps. jascoinc.com SFE is also considered an environmentally friendly technique as CO₂ is non-toxic, inexpensive, and is easily removed from the extract by depressurization, leaving no solvent residue. jascoinc.comnih.gov

Table 2: Typical Parameters for a Supercritical Fluid Extraction System This table presents a range of operational parameters for SFE systems applicable to the extraction of organic compounds. supercriticalfluids.comresearchgate.net

| Parameter | Typical Range | Purpose |

| Pressure | 1,500 - 10,000 psi (10.3 - 68.9 MPa) | Controls the density and solvating power of the supercritical fluid. jascoinc.comsupercriticalfluids.com |

| Temperature | Ambient - 200°C | Affects both analyte solubility and vapor pressure; works in conjunction with pressure to fine-tune selectivity. supercriticalfluids.com |

| Fluid | Carbon Dioxide (CO₂) | The most common supercritical fluid due to its low critical point, non-toxicity, and low cost. jascoinc.com |

| Co-solvent | 1-10% (e.g., Methanol, Ethanol) | Modifies the polarity of the primary fluid to enhance the extraction of more polar analytes. jascoinc.com |

| Extraction Vessel | 5 mL - 1000 mL | Accommodates various sample sizes, from analytical scale to process development. supercriticalfluids.com |

| Flow Rate | Variable (e.g., 5-150 mL/min) | Influences the extraction time and efficiency. jascoinc.com |

The application of SFE for extracting this compound from a solid or semi-solid matrix would involve optimizing these parameters to maximize recovery and purity. Comparative studies have shown that SFE can achieve recoveries comparable to or exceeding traditional solvent extraction methods, with the added benefits of reduced time and solvent consumption. nih.gov

Distillation Techniques for Isolation

Distillation is a fundamental thermal separation process used to isolate or purify components of a liquid mixture based on differences in their volatilities. For a semi-volatile compound like this compound, several distillation techniques could be employed for its isolation, particularly during synthesis purification or extraction from a liquid matrix.

Vacuum Distillation: This technique is performed at a reduced pressure. Lowering the pressure above the liquid mixture reduces the boiling points of the components. This is ideal for compounds that are thermally sensitive and might decompose at their atmospheric boiling point. Given that related compounds like 2-Methyl-3-(methylthio)pyrazine have a relatively high boiling point (213-214 °C), vacuum distillation would be a suitable method to purify this compound while minimizing thermal degradation. alfa-chemical.com

Steam Distillation: This method is effective for isolating water-immiscible volatile compounds from a non-volatile matrix. Steam is passed through the mixture, causing the target compound to vaporize at a temperature lower than its boiling point. The mixed vapors of water and the compound are then condensed and collected. This technique is particularly useful for extracting aroma compounds from natural products.

The choice of distillation method depends on the compound's thermal stability, boiling point, and the nature of the mixture from which it is being isolated. In synthetic chemistry, distillation is a common final step to achieve high purity of the target product. googleapis.com

Quantitative Structure-Retention Relationship (QSRR) Modeling

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the chromatographic retention behavior of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the retention time (or retention index) of a compound and a set of calculated numerical values known as molecular descriptors. nih.gov Molecular descriptors quantify various aspects of a molecule's physicochemical properties, including its topology, geometry, and electronic characteristics. researchgate.net

Developing a QSRR model for this compound and related compounds would involve several steps:

Data Set Compilation: A series of pyrazines with known chromatographic retention times under specific conditions (e.g., column type, mobile phase) would be selected.

Descriptor Calculation: For each molecule in the data set, a large number of molecular descriptors would be calculated using specialized software.

Variable Selection: Statistical methods, such as genetic algorithms or stepwise regression, are used to select the most relevant descriptors that have the greatest influence on retention. nih.gov

Model Building and Validation: A regression model is built using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more complex non-linear methods like Artificial Neural Networks (ANN). nih.govresearchgate.net The model's predictive power is then rigorously tested using internal and external validation sets. bg.ac.rs

A notable study on 114 different pyrazines successfully developed QSRR models to predict their retention indices on both polar and non-polar gas chromatography columns. researchgate.net The models used descriptors related to molecular connectivity, shape, and electronic properties to accurately forecast retention behavior. researchgate.net Such models are invaluable for predicting the retention of new or unanalyzed compounds, aiding in peak identification in complex chromatograms, and enhancing the understanding of separation mechanisms. researchgate.net

Table 3: Types of Molecular Descriptors Used in QSRR Modeling for Pyrazines This table lists descriptor categories relevant to modeling the chromatographic retention of pyrazines, based on published QSRR studies. researchgate.netnih.gov

| Descriptor Category | Examples | Physicochemical Relevance |

| Topological Descriptors | Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule. |

| Geometrical Descriptors | Molecular Weight (MW), 3D-MoRSE Descriptors | Relate to the molecule's size, shape, and 3D structure. |

| Electronic Descriptors | Dipole Moment, Partial Charges | Quantify the electronic properties and charge distribution within the molecule. |

| Quantum-Chemical Descriptors | HOMO/LUMO Energies | Describe molecular orbital energies, related to reactivity and intermolecular interactions. |

| Constitutional Descriptors | Number of Rings (nCIR), Atom Counts | Provide basic information about the molecular composition. |

By developing a robust QSRR model, the chromatographic behavior of this compound could be predicted with high accuracy, facilitating method development and analysis.

Computational and Theoretical Studies of 2 Chloro 3 Methylthiopyrazine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of 2-chloro-3-methylthiopyrazine. These calculations provide a detailed picture of the molecule's electronic landscape.

Electronic Structure Analysis and Molecular Orbitals

DFT calculations are instrumental in analyzing the electronic structure of pyrazine (B50134) derivatives. For instance, studies on dicyanopyrazines with methylthio donors have utilized DFT methods like B3LYP/6-311g(2d,p) to calculate total energies of various conformers. rsc.org This level of theory helps in understanding the distribution of electron density and identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting the molecule's chemical reactivity and its behavior in electronic transitions. The push-pull arrangement in such systems, created by electron-donating (methylthio) and electron-accepting (pyrazine ring) groups, significantly influences their electronic properties. rsc.org

Reactivity Predictions and Selectivity Profiling

The electronic information derived from quantum chemical calculations allows for the prediction of chemical reactivity. The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. This is vital for understanding and predicting the outcomes of chemical reactions involving this compound. For example, the regioselectivity of metalation reactions on pyrazine scaffolds can be rationalized through computational analysis. researchgate.net Studies on related pyrazine systems have shown how substituents influence the reactivity, which is a key aspect in designing synthetic routes and functionalizing the pyrazine core. rsc.orguni-muenchen.de

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Quantum chemical calculations are also employed to simulate spectroscopic properties, which can then be compared with experimental data for structural verification.

NMR Spectroscopy: Computational models can predict the chemical shifts of ¹H and ¹³C NMR spectra, aiding in the structural elucidation of pyrazine derivatives.

IR Spectroscopy: The vibrational frequencies calculated from quantum chemical methods can be correlated with the peaks in an experimental IR spectrum, helping to identify functional groups and confirm the molecular structure. For instance, the IR spectra of various substituted pyrazine-copper complexes have been characterized. psu.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is often used to simulate electronic absorption spectra. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic transitions within the molecule. In dicyanopyrazines, the longest-wavelength absorption maxima have been observed to span a wide range, which is a function of the chromophore's structure. rsc.org

Docking Studies and Receptor Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in medicinal chemistry to understand how a ligand like this compound might interact with a biological target, such as an enzyme or receptor.